molecular formula C12H8F2O2 B13125364 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester

2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester

Katalognummer: B13125364
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: NMLYHPGIKLOQPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 5,7-difluoro-. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Reduction: Formation of 2-Naphthalenemethanol, 5,7-difluoro-.

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5,7-difluoro-.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The ester group can participate in various transformations, making it a versatile intermediate. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5,7-dichloro-, methyl ester
  • 2-Naphthalenecarboxylic acid, 5,7-dibromo-, methyl ester
  • 2-Naphthalenecarboxylic acid, 5,7-dimethyl-, methyl ester

Uniqueness

The presence of fluorine atoms in 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects compared to its chloro, bromo, and methyl analogs

Eigenschaften

Molekularformel

C12H8F2O2

Molekulargewicht

222.19 g/mol

IUPAC-Name

methyl 5,7-difluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H8F2O2/c1-16-12(15)7-2-3-10-8(4-7)5-9(13)6-11(10)14/h2-6H,1H3

InChI-Schlüssel

NMLYHPGIKLOQPW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.